Henriol B
Description
Contextualization within Natural Product Chemistry
Natural product chemistry is a field dedicated to the isolation, structure elucidation, and synthesis of chemical compounds from natural sources. These compounds often serve as inspiration for the development of new therapeutic agents. Chloramultilide D is a prime example of the chemical diversity found in plants, specifically within the lindenane class of sesquiterpenoids. Sesquiterpenoids are a large group of 15-carbon compounds that exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.gov
Significance as a Dimeric Sesquiterpenoid from Chloranthus Species
Chloramultilide D is classified as a lindenane-type dimeric sesquiterpenoid. This means its structure is formed from the joining of two 15-carbon lindenane sesquiterpenoid units. These types of dimeric structures are characteristic chemical constituents of plants belonging to the genus Chloranthus. nih.gov The initial discovery of chloramultilide D, also known as Henriol B, was from the roots of Chloranthus henryi. researchgate.net It has also been isolated from other species within the same genus, such as Chloranthus multistachys. nih.gov The complexity of these dimeric sesquiterpenoids has made them a subject of significant interest for phytochemical and pharmacological research.
Overview of Current Research Trajectories and Gaps
Current research on chloramultilide D and related lindenane dimers is primarily focused on their potential as anticancer and anti-inflammatory agents. nih.govresearchgate.net Studies have begun to elucidate the cytotoxic effects of chloramultilide D against various cancer cell lines. However, a significant gap in the research is the limited number of studies focused specifically on chloramultilide D's mechanism of action and its full potential in medicinal chemistry. Further investigation is needed to fully understand its structure-activity relationships and to explore its potential therapeutic applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,8R,9S,10S,12R,13S,14S,16S,17S,19R,20S,21R,22S)-9,16,21,22-tetrahydroxy-5-(hydroxymethyl)-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40O11/c1-6-13(2)26(37)44-12-33(42)20-7-17(20)30(4)21(33)9-16-15(11-36)28(39)45-34(16)22(30)10-32(41)19-8-18(19)31(5)25(32)24(34)23-14(3)27(38)46-35(23,43)29(31)40/h6,17-22,29,36,40-43H,7-12H2,1-5H3/b13-6+/t17-,18-,19+,20+,21-,22+,29-,30+,31+,32+,33+,34+,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNYCIQWGHMSPJ-ANOWQDLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3CC6(C7CC7C8(C6=C5C9=C(C(=O)OC9(C8O)O)C)C)O)CO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC[C@@]1([C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)O[C@]45[C@H]3C[C@@]6([C@H]7C[C@H]7[C@]8(C6=C5C9=C(C(=O)O[C@@]9([C@@H]8O)O)C)C)O)CO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000995-49-2 | |
| Record name | [(1aR,1bS,2R,2aS,5cR,9aR,10S,10aS,11aR,11bS,11cS,12aS,12bS)-1,1a,1b,2,2a,4,7,9,9a,10,10a,11,11a,11b,11c,12,12a,12b-Octadecahydro-2,2a,10,12a-tetrahydroxy-8-(hydroxymethyl)-1b,5,11b-trimethyl-4,7-dioxobiscyclopropa[4′,5′]cyclopenta[1′,2′,3′:1,10;2′′,1′′:7,8]phenanthro[3,4-b:4b,5-b′]difuran-10-yl]methyl (2E)-2-methyl-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000995-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Isolation and Structure Elucidation
The isolation of chloramultilide D involves the extraction of plant material, typically from the roots or whole plant of Chloranthus species, followed by a series of chromatographic techniques to separate the complex mixture of phytochemicals. Its structure was determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov These techniques provide detailed information about the connectivity and spatial arrangement of atoms within the molecule, revealing its intricate dimeric framework.
Table 1: Isolation and Structural Data for Chloramultilide D
| Parameter | Description |
|---|---|
| Natural Source | Chloranthus henryi, Chloranthus multistachys nih.govresearchgate.net |
| Compound Type | Lindenane-type dimeric sesquiterpenoid nih.gov |
| Molecular Formula | C41H46O14 nih.gov |
| Key Spectroscopic Data | Analysis of 1D and 2D NMR data reveals the characteristic features of two 1,2-substituted cyclopropane (B1198618) rings, an α,β-unsaturated-γ-lactone, and a persubstituted double bond. nih.gov |
Advanced Structural Elucidation of Chloramultilide D
Spectroscopic Analysis for Structural Determination
The primary spectroscopic methods utilized in the structural determination of Chloramultilide D included Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). biocrick.comchemnorm.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique in organic structure elucidation, providing detailed information about the connectivity and environment of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were employed in the characterization of Chloramultilide D. biocrick.comchemnorm.com
One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide initial insights into the types of protons and carbons present in the molecule and their chemical environments. Analysis of the chemical shifts, multiplicities, and integration of signals in the ¹H NMR spectrum helps in identifying different proton types (e.g., methyl, methylene, methine, olefinic, hydroxyl). The ¹³C NMR spectrum, often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), reveals the number and types of carbon atoms (methyl, methylene, methine, quaternary). While specific 1D NMR data for Chloramultilide D were not detailed in the reviewed literature, these experiments were fundamental in establishing the presence of key functional groups and structural fragments. biocrick.comchemnorm.com
Two-dimensional NMR techniques provide crucial information about the through-bond and through-space connectivity between atoms, allowing for the assembly of the structural fragments identified by 1D NMR into a complete planar structure. Experiments commonly used for this purpose include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through one or more bonds.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons separated by two or three bonds, which is vital for establishing connectivity across quaternary carbons and through heteroatoms.
Through comprehensive analysis of these 2D NMR data, researchers were able to map the carbon-carbon and carbon-hydrogen frameworks and determine the planar structure of Chloramultilide D. biocrick.comchemnorm.com
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For Chloramultilide D, mass spectrometry was used to determine its molecular formula. biocrick.comchemnorm.com The molecular formula of Chloramultilide D has been reported as C₃₅H₄₀O₁₁ with a molecular weight of 636.69. biocrick.comchemnorm.compharmaffiliates.comalbtechnology.comguidechem.com High-resolution mass spectrometry (HRMS) is typically employed to obtain accurate mass measurements, which are then used to deduce the elemental composition of the molecule.
X-ray Crystallography for Absolute Configuration Confirmation
X-ray crystallography is a powerful technique that can unequivocally determine the three-dimensional structure of a crystalline compound, including the absolute configuration of its stereogenic centers. While the structure and absolute configuration of Chloramultilide B, a related dimeric sesquiterpenoid isolated from the same source, was confirmed by X-ray crystallography biocrick.comchemnorm.com, the reviewed literature does not explicitly state that X-ray crystallography was performed for Chloramultilide D. In cases where direct crystallographic data for a specific compound are unavailable, stereochemical assignments may be made by correlation with related compounds whose absolute configurations have been determined by X-ray analysis or other methods.
Stereochemical Assignment Methodologies
The dimeric sesquiterpenoid nature of Chloramultilide D suggests a complex structure with multiple stereogenic centers. guidechem.comnih.gov The stereochemistry of such compounds is crucial for their biological activity and full structural characterization. While specific details on the stereochemical assignment methodologies for Chloramultilide D beyond the general application of NMR are not extensively detailed in the provided abstracts, common approaches for complex natural products include:
Analysis of 2D NMR data, particularly NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space correlations between protons that are in close spatial proximity, regardless of bond connectivity. These correlations provide valuable information about the relative orientation of different parts of the molecule and are essential for assigning relative stereochemistry. For related complex natural products, NOESY data has been successfully used to deduce relative configurations.
Comparison of NMR data with known compounds: Comparing the NMR chemical shifts and coupling constants of Chloramultilide D with those of structurally similar compounds with known stereochemistry can help in assigning relative configurations.
Chemical derivatization: Converting the compound into a derivative with known reactivity or spectroscopic properties can aid in stereochemical determination.
Computational methods: Ab initio calculations of NMR chemical shifts or coupling constants for different possible stereoisomers can be compared with experimental data to assign stereochemistry.
X-ray crystallography: As mentioned, X-ray crystallography provides definitive evidence for both relative and absolute stereochemistry if suitable crystals can be obtained. Its use for Chloramultilide B highlights its importance in this class of compounds. biocrick.comchemnorm.com
Chiroptical Spectroscopy Approaches
Chiroptical spectroscopy, which probes the differential interaction of chiral molecules with polarized light, is a powerful tool for determining the absolute configuration of natural products in solution. Among these techniques, Electronic Circular Dichroism (ECD) spectroscopy is particularly valuable for compounds possessing suitable chromophores. ECD measures the difference in absorption between left and right circularly polarized light as a function of wavelength. The resulting ECD spectrum provides a unique signature that is directly related to the three-dimensional structure and absolute configuration of the chiral molecule.
For complex natural products like chloramultilide D, which are dimeric sesquiterpenoids, the presence of chromophoric units within their structure makes them amenable to ECD analysis. While direct experimental ECD data specifically for chloramultilide D were not detailed in the surveyed literature, ECD spectroscopy is a routinely applied technique for related dimeric sesquiterpenoids isolated from Chloranthus species nih.govkib.ac.cnchemfaces.com. Studies on other Chloranthus dimers and trimers have successfully utilized ECD spectra to assign absolute configurations, often in combination with other spectroscopic data such as ROESY (Rotating Overhauser Effect Spectroscopy) chemfaces.com. The characteristic cotton effects (peaks and troughs) in the experimental ECD spectrum provide crucial information that can be compared with theoretically calculated spectra of possible stereoisomers.
Computational Methods for Stereochemical Verification
Computational methods play a crucial role in the stereochemical verification and absolute configuration assignment of complex natural products when used in conjunction with chiroptical spectroscopy. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to predict the chiroptical properties, such as ECD spectra, of candidate stereoisomers kib.ac.cnchemfaces.comchemblink.com.
The process typically involves generating plausible low-energy conformers for each hypothetical stereoisomer. This conformational analysis is critical because the ECD spectrum is a sum of the contributions from all populated conformers, weighted by their Boltzmann distribution. Once the stable conformers are identified, their ECD spectra are calculated using methods like Time-Dependent Density Functional Theory (TDDFT) kib.ac.cn.
The theoretically calculated ECD spectra for each stereoisomer are then compared with the experimentally obtained ECD spectrum. The absolute configuration is assigned to the stereoisomer whose calculated ECD spectrum shows the best agreement with the experimental data. This comparison is often evaluated visually and can be supported by statistical methods such as DP4+ probability analysis kib.ac.cn.
Research on related dimeric and trimeric sesquiterpenoids from Chloranthus species has demonstrated the effectiveness of combining experimental ECD data with TDDFT-ECD calculations for unambiguous absolute configuration determination kib.ac.cn. For instance, studies on trichloranoids A-D, sesquiterpenoid trimers from Chloranthus spicatus, utilized DP4+ probability and TDDFT-ECD calculations as key methods for structure elucidation kib.ac.cn. Similarly, the absolute configurations of spirolindemers A and B, a lindenane sesquiterpenoid dimer and trimer from Chloranthus spicatus, were determined using a combination of spectroscopic techniques, X-ray diffraction analysis, and quantum chemical calculations, including ECD kib.ac.cn.
While X-ray crystallography can provide definitive solid-state absolute configuration, it requires suitable crystals, which may not always be obtainable for complex natural products. In such cases, the synergistic application of experimental chiroptical spectroscopy, particularly ECD, and computational methods provides a powerful and often indispensable approach for determining the absolute configuration in solution. Given the structural complexity of chloramultilide D as a dimeric sesquiterpenoid from Chloranthus spicatus, it is consistent with current practices in natural product chemistry that a combination of spectroscopic data (including potentially ECD if a suitable spectrum can be obtained) and computational ECD calculations would be employed to confirm its stereochemistry and assign its absolute configuration.
Biosynthetic Pathways and Precursor Studies of Chloramultilide D
Proposed Biosynthetic Routes to Lindenane-Type Sesquiterpenoid Dimers
Lindenane-type sesquiterpenoid dimers are believed to be biosynthesized through the coupling of two lindenane-type monomers mdpi.comresearchgate.net. A common proposed mechanism for the formation of these dimers is an endo-Diels–Alder cycloaddition reaction between two monomeric units mdpi.comresearchgate.netresearchgate.net. This reaction facilitates the formation of the dimeric structure with specific linkages and stereochemistry.
Research has explored the total synthesis of lindenane sesquiterpenoid oligomers, including dimers, via potential biosynthetic intermediates scu.edu.cnnih.gov. One proposed intermediate is a triene of the lindenane skeleton, which has been successfully used in non-enzymatic biomimetic synthesis under simulated physiological conditions to produce various lindenane oligomers through different dimerization modes, including [4+2]-type cycloadditions scu.edu.cnnih.gov. This provides experimental validation for the plausibility of such a triene as a key intermediate in the biosynthetic pathway scu.edu.cn.
Lindenane dimers can be categorized into different types based on their linkage patterns acs.org. While shizukaol-type dimers are the most common, other types, such as chlorahololide-type and sarcanolide-type, also exist acs.org. The specific linkage patterns, such as the C-15-C-9' carbon-carbon single bond observed in chlorahololide G, suggest diverse dimerization pathways nih.gov.
Enzymatic Mechanisms Involved in Dimerization and Functionalization
While the exact enzymatic mechanisms specific to the dimerization and functionalization leading to chloramultilide D are not fully elucidated, the biosynthesis of sesquiterpenoids generally involves sesquiterpene synthase enzymes that catalyze the cyclization of FPP genome.jp. The formation of the lindenane skeleton from FPP would involve specific cyclization steps catalyzed by these enzymes.
Dimerization through Diels-Alder cycloaddition, while often depicted as a non-enzymatic process in biomimetic synthesis studies scu.edu.cnnih.gov, can also be enzyme-catalyzed in biological systems. However, specific enzymes responsible for the dimerization of lindenane monomers in Chloranthus species have not been definitively identified in the provided search results.
Genetic Studies of Biosynthetic Gene Clusters in Chloranthus Species
Genetic studies focusing specifically on the biosynthetic gene clusters responsible for chloramultilide D production in Chloranthus species are limited in the provided search results. However, research on other plant species has shown that genes encoding enzymes involved in secondary metabolism, including terpenoid biosynthesis, can be organized in gene clusters genome.jp.
Studies on Salvia miltiorrhiza, for example, have investigated the role of transcription factors like SmMYB36 in regulating the expression of genes involved in metabolic pathways, including those leading to terpenoids researchgate.net. This suggests that transcription factors likely play a role in regulating the biosynthesis of lindenane-type sesquiterpenoids in Chloranthus.
Identifying the specific gene clusters in Chloranthus responsible for the synthesis of lindenane monomers and their subsequent dimerization and functionalization to form compounds like chloramultilide D would require dedicated genomic and transcriptomic studies.
Precursor Incorporation Experiments and Metabolic Flux Analysis
Precursor incorporation experiments and metabolic flux analysis are valuable tools for elucidating biosynthetic pathways science.govplos.orgcreative-proteomics.com. While specific studies on chloramultilide D were not found, precursor feeding experiments with isotopically labeled substrates (such as 13C-labeled compounds) have been used to study sesquiterpene biosynthesis in other plants science.govplos.org.
Metabolic flux analysis (MFA), often using 13C labeling, allows for the quantitative determination of reaction rates within a metabolic network, providing insights into how carbon flows through biosynthetic pathways plos.orgcreative-proteomics.comresearchgate.net. Applying these techniques to Chloranthus species and specifically tracing the incorporation of labeled mevalonate (B85504) or isopentenyl diphosphate (B83284) into lindenane monomers and then into dimeric structures like chloramultilide D would provide direct evidence supporting proposed biosynthetic routes and identify key enzymatic steps and bottlenecks.
Studies on other sesquiterpenes have utilized precursor incorporation to support proposed biogenetic pathways cjnmcpu.com. The discovery of specific intermediates in plants can also provide evidence for proposed biosynthetic routes cjnmcpu.com.
While detailed precursor incorporation experiments and metabolic flux analysis specifically for chloramultilide D were not found in the search results, these techniques are standard in natural product biosynthesis research and would be crucial for a comprehensive understanding of chloramultilide D formation.
Chemical Synthesis and Derivatization Strategies for Chloramultilide D and Analogues
Total Synthesis Approaches to the Chloramultilide D Core Skeleton
Total synthesis involves the de novo construction of a complex molecule from simpler, often commercially available, starting materials. wikipedia.org For molecules with intricate polycyclic architectures and multiple stereogenic centers, such as lindenane sesquiterpenoids, developing efficient total synthesis routes is a significant challenge. researchgate.netresearchgate.net
Research into the total synthesis of lindenane-type sesquiterpenoids, which share a common core skeleton with chloramultilide D, has explored various strategies to construct the challenging cis, trans-3/5/6 tricyclic ring system. nih.govresearchgate.net Key steps in these syntheses often involve complex cycloaddition reactions, stereoselective transformations, and the formation of the characteristic γ-alkylidenebutenolide ring. researchgate.netresearchgate.net For instance, a unified dimerization strategy utilizing a base-mediated thermal [4+2] cycloaddition has been reported for the divergent synthesis of several dimeric lindenane sesquiterpenoids. researchgate.net While specific total synthesis routes solely dedicated to chloramultilide D were not extensively detailed in the search results, the strategies developed for related lindenane sesquiterpenoids provide a foundation for potential total synthesis approaches to the chloramultilide D core. researchgate.netresearchgate.netresearchgate.net
Design and Synthesis of Analogues for Bioactivity Enhancement
The design and synthesis of analogues involve creating compounds that are structurally similar to the parent natural product but with specific modifications aimed at improving bioactivity, selectivity, or pharmacokinetic properties. This often requires understanding the relationship between chemical structure and biological function.
Lindenane sesquiterpenoids, including chloramultilide D, have shown various biological activities. dntb.gov.uanih.govresearchgate.netresearchgate.net Research on related lindenane derivatives has explored their potential as anti-inflammatory and antimalarial agents. researchgate.netresearchgate.netnih.govekb.eg The synthesis of analogues allows for systematic variation of the molecular structure to identify key functional groups or structural motifs responsible for the observed bioactivity and to potentially enhance these effects. For example, studies on febrifugine (B1672321) analogues, another class of antimalarial compounds, highlight how structural modifications can be used to improve activity and reduce toxicity. nih.govekb.eg The synthesis of chloramultilide D analogues would likely focus on modifying peripheral functional groups or the core skeleton to investigate the impact on its reported or potential biological activities.
Derivatization for Enhanced Analytical Detection and Characterization
Derivatization in analytical chemistry is used to modify a compound's chemical properties to improve its detection and characterization by analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.govsigmaaldrich.compsu.edugcms.cz This is particularly useful for compounds that are not easily detected or separated in their native form due to factors like polarity or volatility. sigmaaldrich.compsu.edu
For compounds with polar functional groups, derivatization can increase volatility for GC analysis or improve retention and separation in HPLC. sigmaaldrich.compsu.edugcms.cz Common derivatization strategies include acylation, alkylation, and silylation, which replace active hydrogens with less polar groups. sigmaaldrich.comgcms.cz Derivatization can also introduce chromophores or fluorophores to enhance detection by UV-Vis or fluorescence detectors, respectively, or introduce ionizable groups to improve detection by mass spectrometry (MS). nih.govpsu.edu While specific derivatization protocols for chloramultilide D for analytical purposes were not detailed in the search results, the general principles of derivatization for natural products with hydroxyl or carbonyl groups, which are likely present in chloramultilide D based on its sesquiterpenoid structure, would apply. nih.govnih.gov Techniques like silylation or acylation could be employed to facilitate GC-MS analysis, while derivatization with chromophoric or fluorophoric reagents could enhance HPLC-UV or HPLC-fluorescence detection. nih.govsigmaaldrich.compsu.edugcms.cz
Biological Activities and Mechanistic Investigations of Chloramultilide D in Vitro and in Vivo Models
Antifungal Bioactivity
Chloramultilide D has demonstrated antifungal properties in laboratory settings. Its activity against fungal pathogens suggests potential as an antifungal agent.
Studies have indicated that chloramultilide D possesses moderate in vitro antifungal activity. While specific data detailing the minimum inhibitory concentrations (MIC) against various Candida species for chloramultilide D were not available in the examined literature, related compounds such as chloramultilide B, also isolated from Chloranthus spicatus, have shown inhibitory effects against Candida albicans and Candida parapsilosis with reported MIC values of 0.068 μmol/L. This suggests that other compounds within the chloramultilide class, including chloramultilide D, may exert similar inhibitory effects on Candida species growth.
The precise antifungal mechanisms of chloramultilide D are still under investigation. However, general mechanisms by which antifungal agents inhibit fungal growth include disruption of cell membrane integrity, inhibition of ergosterol (B1671047) synthesis (a key component of fungal cell membranes), or interference with cell wall synthesis. Reactive oxygen species (ROS) have also been implicated in the antifungal activity of some compounds, leading to fungal cell growth inhibition. Further research is needed to determine if chloramultilide D acts through one or a combination of these mechanisms.
Antitumor/Anticancer Bioactivity
Chloramultilide D has garnered attention in cancer research due to its promising antitumor activity observed in in vitro and in vivo models. biocrick.com Its effects on cancer cells are being explored to understand its potential as a therapeutic agent.
Research indicates that chloramultilide D influences the proliferation and viability of cancer cells. biocrick.com It has been tested against several cancer cell lines, including A549, HL-60, PANC-1, SK-BR-3, and SMMC-7721. The modulation of cell signaling pathways crucial for cancer cell survival and proliferation is considered a primary mode of action. biocrick.com While specific data on the extent of inhibition of proliferation or effects on viability (e.g., IC50 values) for chloramultilide D against these cell lines were not detailed in the reviewed literature, its reported antitumor activity suggests a capacity to reduce cancer cell growth or survival. Cell proliferation and viability assays, such as the MTT assay, are standard methods used to quantify the effect of compounds on cancer cells in vitro.
A key aspect of the antitumor activity of chloramultilide D appears to be the induction of apoptosis in cancer cells. biocrick.com Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. Inducing apoptosis is a common strategy in cancer therapy.
Modulation of reactive oxygen species (ROS) levels is a known mechanism involved in the induction of apoptosis in cancer cells. While the direct link between chloramultilide D and ROS modulation in cancer cells requires further specific investigation, the general role of ROS in initiating apoptotic pathways is well-established. Increased levels of ROS can lead to oxidative stress, cellular damage, and the activation of apoptotic cascades. Conversely, in some contexts, ROS can also promote cell proliferation and survival. The specific effect of chloramultilide D on ROS levels and how this contributes to apoptosis induction in cancer cells is an area that warrants detailed mechanistic studies.
Inhibition of Cancer Cell Migration
Specific data regarding the ability of Chloramultilide D to inhibit cancer cell migration was not found within the scope of the provided search results. Cancer cell migration is a complex process crucial for invasion and metastasis, involving dynamic changes in cell adhesion and cytoskeletal rearrangement.
Involvement of Focal Adhesion Kinase (FAK) Signaling
Information specifically detailing the involvement of Focal Adhesion Kinase (FAK) signaling in the biological activity of Chloramultilide D, particularly concerning cancer cell migration, is not available in the provided search results. FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival by integrating signals from integrins and growth factors. Its activation involves autophosphorylation and interaction with other signaling molecules like Src. While FAK is a known target in cancer therapy due to its role in promoting invasion and metastasis, the provided information does not link Chloramultilide D to the modulation of FAK signaling.
In Vivo Efficacy in Tumor Models (e.g., Zebrafish Xenograft)
Specific data on the in vivo efficacy of Chloramultilide D in tumor models, including zebrafish xenograft models, was not found in the provided search results. Zebrafish xenograft models are increasingly used in cancer research for studying tumor growth, invasion, and evaluating potential therapeutic compounds due to their transparency and the ability to observe cellular dynamics in a living organism. However, the provided information does not include studies where Chloramultilide D was tested in such in vivo tumor models.
Antimalarial Bioactivity
Chloramultilide D has demonstrated antimalarial bioactivity. guidechem.com Studies have indicated that Chloramultilide D exhibits activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. guidechem.com While specific quantitative data such as IC50 values for Chloramultilide D's antimalarial activity were not consistently provided in the snippets guidechem.com, its inclusion in studies evaluating antimalarial compounds from Chloranthus species highlights its potential in this area.
Potent Antiplasmodial Activity against Drug-Resistant Strains (e.g., Plasmodium falciparum)
Chloramultilide D has been investigated for its activity against Plasmodium falciparum, including drug-resistant strains. Studies have shown that dimeric sesquiterpenoids isolated from Chloranthus species, including Chloramultilide D, exhibit potent antiplasmodial activities. researchgate.net Specifically, Chloramultilide D (compound 37) was among several lindenane-type sesquiterpenoid dimers tested against the chloroquine-resistant Dd2 strain of P. falciparum. researchgate.net While the specific IC50 value for Chloramultilide D was not explicitly detailed in the available snippets, the study reported that several of these dimers demonstrated potent activity with IC50 values below 100 nM, and some compounds exhibited low nanomolar activities (1-7 nM), comparable to the potency of artemisinin. researchgate.net This indicates that Chloramultilide D belongs to a class of compounds with promising activity against drug-resistant malaria parasites.
Research findings on the antiplasmodial activity of related compounds from Chloranthus species highlight the potential of this structural class.
| Compound Class | Source Plant | P. falciparum Strain | IC50 Range (approximate) | Selectivity Index (SI) (where available) | Citation |
| Lindenane-type sesquiterpenoid dimers | Chloranthus species | Dd2 (chloroquine-res.) | < 100 nM | > 500 (for some compounds) | researchgate.net |
| Specific dimers (1, 14, 19) | C. fortunei | Dd2 (chloroquine-res.) | 1-7 nM | > 500 | researchgate.net |
Exploration of Unique Antimalarial Mechanisms of Action
The mechanism of action for many established antimalarial drugs, such as chloroquine, involves inhibiting the polymerization of toxic heme in the parasite's digestive vacuole. researchgate.netbiosynth.comkspbtjpb.orgmdpi.com However, the emergence of resistance necessitates the discovery of compounds with novel mechanisms. mdpi.com The unique structural architectures of the dimeric sesquiterpenoids from Chloranthus species, including Chloramultilide D, suggest that they may exert their antiplasmodial effects through mechanisms distinct from currently used antimalarials. researchgate.net While detailed mechanistic investigations specifically for Chloramultilide D were not available in the provided information, the study on related compounds indicated that this class warrants further research to elucidate their mode of action. researchgate.net
Modulation of O-GlcNAc Transferase (OGT) Activity
O-GlcNAc transferase (OGT) is an enzyme that catalyzes the addition of a single N-acetyl-glucosamine residue to serine and threonine residues of proteins, a post-translational modification known as O-GlcNAcylation. nih.govnih.gov O-GlcNAcylation plays crucial roles in various cellular processes and has been implicated in several diseases, including cancer, diabetes, and neurodegenerative disorders. nih.govmdpi.comnih.gov Modulating OGT activity is considered a potential therapeutic strategy. nih.gov
Chloramultilide D was included in a study investigating OGT inhibitors. phcogrev.com While the primary focus of that study was the identification of Amentoflavone as an OGT inhibitor, Chloramultilide D was listed in a table alongside other compounds with reported biological activities and docking scores related to OGT. phcogrev.com The available information does not definitively state that Chloramultilide D directly inhibits or modulates OGT activity, nor does it provide specific data on its effects on this enzyme. Further research would be needed to confirm any direct interaction or modulation of OGT by Chloramultilide D and to explore the biological implications of such an interaction.
Investigation of Other Reported Biological Activities
Beyond its antiplasmodial potential, Chloramultilide D and other compounds from the Chloranthus genus have been associated with a range of other biological activities. phcogrev.comarabjchem.org
Anti-inflammatory Properties
Chloramultilide D is reported to possess anti-inflammatory activity. phcogrev.com Plants of the Chloranthus genus are generally known for their anti-inflammatory properties. arabjchem.org Inflammation is a complex biological response involved in various physiological and pathological conditions. mdpi.comfrontiersin.org Anti-inflammatory agents can act through diverse mechanisms, such as modulating the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines, or inhibiting key signaling pathways like NF-κB and MAPK. nih.govnih.govmdpi.comfrontiersin.orgmdpi.comwikipedia.org Specific research detailing the anti-inflammatory mechanisms or providing quantitative data for Chloramultilide D was not found in the provided search results.
Hepatoprotective Effects
Chloranthus species have been indicated to have hepatoprotective effects. arabjchem.org Liver injury can result from various factors, including toxins and oxidative stress. researchgate.net Hepatoprotective agents can protect the liver through mechanisms such as antioxidant activity, reducing inflammation, preventing lipid peroxidation, and inhibiting apoptosis. researchgate.netphcogrev.com While the genus Chloranthus is associated with this activity, specific studies or data demonstrating the hepatoprotective effects of Chloramultilide D were not available in the provided information.
Neuroprotective Effects
Chloramultilide D has been mentioned in the context of neuroprotective effects, consistent with reports for the Chloranthus genus. nih.govarabjchem.org Neurodegenerative diseases are characterized by progressive neuronal dysfunction and loss. researchgate.net Neuroprotective strategies aim to preserve neuronal structure and function. researchgate.net Potential mechanisms of neuroprotection include reducing neuroinflammation, combating oxidative stress, inhibiting acetylcholinesterase activity, and modulating various signaling pathways involved in neuronal survival and plasticity. researchgate.netarabjchem.org Although Chloramultilide D is associated with this activity, specific research findings or mechanistic details for its neuroprotective effects were not present in the provided search results.
Computational Chemistry and Molecular Modeling of Chloramultilide D
Molecular Docking Simulations for Target Identification and Binding Modes
Molecular docking is a computational technique used to predict the preferred binding orientation of a molecule (ligand) to another molecule (receptor), typically a protein, to form a stable complex jscimedcentral.commdpi.com. This method is widely used in drug discovery to identify potential biological targets for a compound and to understand the nature of the interactions at the binding site jscimedcentral.comnih.govmdpi.com.
For Chloramultilide D, molecular docking simulations could be employed to:
Identify potential protein targets: By docking Chloramultilide D against databases of protein structures, potential binding partners could be identified.
Predict binding modes and affinities: The simulations would predict how Chloramultilide D fits into the binding site of a target protein and estimate the strength of the interaction (binding affinity) jscimedcentral.comnih.gov. This involves generating different possible binding poses and scoring them based on their estimated binding energy jscimedcentral.comnih.gov.
Elucidate key interactions: Analysis of the docked poses would reveal the specific amino acid residues in the protein that interact with Chloramultilide D through hydrogen bonds, hydrophobic interactions, and other forces mdpi.com.
While the search results mention molecular docking being used for other compounds and targets, specific docking studies involving Chloramultilide D were not found frontiersin.orgnih.govnih.govmdpi.com.
Molecular Dynamics Simulations of Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as Chloramultilide D, and its target protein over time frontiersin.orgnih.govethz.chambermd.orgmdpi.com. Unlike static docking poses, MD simulations account for the flexibility of both the ligand and the protein and the influence of the surrounding environment (e.g., solvent) frontiersin.orgethz.chmdpi.com.
If a potential protein target for Chloramultilide D were identified through experimental studies or molecular docking, MD simulations could be performed to:
Assess the stability of the ligand-target complex: Simulate the complex over a period to see if the predicted binding pose remains stable.
Explore conformational changes: Observe how the binding of Chloramultilide D affects the conformation of the protein and vice versa.
Calculate binding free energies: More sophisticated MD techniques can estimate the binding free energy, providing a more accurate measure of binding affinity than docking scores frontiersin.org.
Understand the dynamics of interactions: Analyze how the specific interactions (hydrogen bonds, etc.) evolve over time.
The search results mention molecular dynamics simulations in the context of studying protein-ligand interactions for other systems frontiersin.orgnih.govethz.chambermd.orgmdpi.com, but no specific MD studies on Chloramultilide D were found.
Quantum Chemical Calculations for Electronic and Reactivity Properties
Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed insights into the electronic structure, properties, and reactivity of a molecule like Chloramultilide D mdpi.comjstar-research.complos.orgosi.lvnih.govarxiv.org. These calculations can complement experimental data and provide information that is difficult to obtain otherwise jstar-research.complos.org.
For Chloramultilide D, quantum chemical calculations could be used to determine:
Optimized molecular geometry: Determine the most stable 3D structure of the molecule jstar-research.com.
Electronic properties: Calculate properties such as charge distribution, molecular orbitals (HOMO and LUMO), and electrostatic potential maps, which are important for understanding how the molecule might interact with other molecules mdpi.comjstar-research.com.
Spectroscopic properties: Predict spectroscopic parameters (e.g., NMR shifts, IR frequencies, UV-Vis absorption) to aid in structural characterization and verification jstar-research.complos.org.
Reactivity indices: Calculate indices that predict the most reactive sites in the molecule, providing clues about potential metabolic transformations or chemical reactions mdpi.comjstar-research.comnih.gov.
Acidity/Basicity (pKa): Predict the ionization state of functional groups, which affects solubility, distribution, and interaction with targets mdpi.comjstar-research.com.
While quantum chemical calculations are mentioned as powerful tools for studying molecular properties and reactivity mdpi.comjstar-research.complos.orgosi.lvnih.govarxiv.org, specific quantum chemical studies on Chloramultilide D were not found in the provided search results.
Analytical Method Development for Chloramultilide D Quantification
Advanced Chromatographic Techniques for Quantitative Analysis
Quantitative analysis of complex natural products like chloramultilide D often necessitates the use of advanced chromatographic techniques to achieve adequate separation from matrix components and related compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques employed. researchgate.netaustinpublishinggroup.comgmpinsiders.com
UPLC, an evolution of HPLC, utilizes smaller particle sizes in the stationary phase (< 2 µm), enabling the use of higher mobile phase pressures. austinpublishinggroup.comgmpinsiders.comresearchgate.net This results in improved separation efficiency, increased peak resolution, and faster analysis times compared to conventional HPLC. austinpublishinggroup.comgmpinsiders.comresearchgate.net For the quantification of chloramultilide D, UPLC offers advantages in resolving it from potentially interfering substances present in crude extracts or complex research samples. The enhanced resolution and sensitivity of UPLC contribute significantly to the accuracy and reliability of quantitative measurements. austinpublishinggroup.comresearchgate.net
The selection of chromatographic parameters, including stationary phase chemistry (e.g., reversed-phase C18), mobile phase composition (typically a mixture of water and organic solvents like acetonitrile (B52724) or methanol), flow rate, and column temperature, is critical for optimizing the separation of chloramultilide D. globalresearchonline.netedqm.eu Gradient elution is commonly employed to achieve optimal separation of compounds with varying polarities within a single run.
High-Resolution Mass Spectrometry-Based Quantification
Coupling advanced chromatographic techniques with mass spectrometry (MS) provides a highly selective and sensitive platform for the quantification of chloramultilide D. Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) are widely used for the analysis of pharmaceutical compounds and natural products in complex matrices. researchgate.netgithub.io
High-resolution mass spectrometry (HRMS) or triple quadrupole mass spectrometry (QqQ-MS), often referred to as MS/MS, allows for the selective detection and quantification of target analytes based on their specific mass-to-charge ratios (m/z) and fragmentation patterns. researchgate.netgithub.iolibretexts.org For chloramultilide D, LC-MS/MS operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode is typically employed for quantitative analysis. These modes involve the selection of a precursor ion (the intact molecule or a specific adduct) and monitoring the transition of this precursor ion to one or more characteristic product ions following fragmentation in the mass spectrometer. libretexts.org This provides a high degree of specificity, minimizing interference from coeluting compounds.
One study mentioning the quantification of chloramultilide D utilized UPLC coupled with QTRAP-MS/MS. cqvip.com QTRAP instruments combine a quadrupole mass analyzer with a linear ion trap, offering both sensitive quantitative capabilities through MRM and the ability to acquire full scan MS/MS spectra for structural confirmation. This combination is particularly useful in research settings where both quantification and identification or structural elucidation may be required.
The sensitivity of MS-based methods allows for the quantification of chloramultilide D at very low concentrations. The limit of quantification (LOQ), defined as the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy, is a key performance characteristic. qbdgroup.comich.orgeuropa.eu For chloramultilide D, an LOQ of 1.5 μg/kg has been reported using UPLC-QTRAP-MS/MS. cqvip.com
Data Table 1: Reported Limit of Quantification for Chloramultilide D
| Analytical Technique | Matrix | Limit of Quantification (LOQ) |
| UPLC-QTRAP-MS/MS | Not specified (Context suggests biological or complex matrix) | 1.5 μg/kg cqvip.com |
The use of isotopically labeled internal standards is a common practice in MS-based quantitative analysis to improve accuracy and reproducibility by compensating for variations during sample preparation and analysis. europa.eu While the specific internal standard used for chloramultilide D quantification in the cited study is not detailed, this approach is generally recommended for robust quantitative methods.
Method Validation and Quality Control in Research Settings
Analytical method validation is a critical process to ensure that a method is suitable for its intended purpose, providing reliable, accurate, and reproducible results. globalresearchonline.netqbdgroup.comscribd.com In research settings, method validation for the quantification of chloramultilide D involves evaluating several key performance characteristics. globalresearchonline.netqbdgroup.comich.orgcipac.orgeuropa.eu
Typical validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as matrix components or other related compounds. globalresearchonline.netqbdgroup.comcipac.org
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a defined range. qbdgroup.comich.orgcipac.org This is typically assessed by analyzing a series of standards at different concentrations and generating a calibration curve.
Accuracy: The closeness of agreement between the value found and the accepted true value. globalresearchonline.netqbdgroup.comscribd.comcipac.org This is often evaluated by analyzing spiked samples at different concentration levels.
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. globalresearchonline.netqbdgroup.comscribd.comcipac.org Precision can be assessed at different levels, including repeatability (within-run precision) and intermediate precision (between-run, between-day, or between-analyst precision).
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected, though not necessarily quantified. qbdgroup.comich.orgeuropa.eu
Quantification Limit (LOQ): As mentioned earlier, the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. qbdgroup.comich.orgeuropa.eu
Range: The interval between the upper and lower concentrations of analyte for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Quality control (QC) procedures are implemented alongside validated methods to monitor the ongoing performance of the analytical system and ensure the reliability of results generated during routine analysis in research settings. seranbio.comsolubilityofthings.comeurachem.orgwiley.com QC samples, such as blanks, spiked samples, and replicates, are analyzed at regular intervals to assess accuracy, precision, and potential carry-over or matrix effects. eurachem.orgox.ac.uk Control charts can be used to monitor trends in QC sample results over time, allowing for the early detection of potential issues with the method performance. eurachem.org System suitability tests are also performed before or during an analytical run to ensure that the chromatographic system is functioning correctly and that the critical parameters meet predefined acceptance criteria. qbdgroup.comscribd.com
Adherence to method validation guidelines, such as those provided by the International Council for Harmonisation (ICH), is essential for ensuring the quality and reliability of quantitative data generated for chloramultilide D in research studies. globalresearchonline.netqbdgroup.comich.orgeuropa.eu
Future Research Directions and Applications of Chloramultilide D
Discovery of Novel Biological Targets and Therapeutic Applications
Future research on Chloramultilide D is poised to explore its potential therapeutic applications through the identification of novel biological targets. Natural products from Chloranthus species are known for a range of biological activities, including anti-inflammatory, anti-tumor, anti-bacterial, anti-viral, and immunomodulatory effects biocrick.comnih.gov. For instance, shizukaol D, a structurally related dimeric sesquiterpene, has demonstrated anti-inflammatory and anti-cancer properties, partly by modulating the Wnt signaling pathway biocrick.comchemblink.com.
Given these observations in related compounds and the source plant, Chloramultilide D is a candidate for investigations into similar or novel bioactivities. Future studies will likely employ high-throughput screening and target identification techniques, such as chemical proteomics, to pinpoint the specific proteins or pathways with which Chloramultilide D interacts chemblink.com. This is crucial for understanding its mechanism of action at a molecular level and validating its potential in treating various conditions. The exploration of novel biological targets could lead to the development of Chloramultilide D or its derivatives as lead compounds for new therapeutic agents, building upon the known pharmacological potential of compounds from its botanical source nih.gov. Analyzing the mechanism of action of active principles from Sarcandra glabra, a plant from which Chloramultilide D is also isolated, is an expected area of future study biocrick.com.
Optimization of Sustainable Production Strategies
The sustainable production of natural compounds like Chloramultilide D is a critical area for future research. Currently, Chloramultilide D is isolated from plants such as Chloranthus spicatus and Sarcandra glabra biocrick.com. S. glabra is found in specific regions and is used in traditional medicine biocrick.com. Relying solely on wild harvesting or traditional cultivation methods may not be sustainable for large-scale production due to environmental concerns, resource limitations, and potential variability in compound yield.
Future research will focus on optimizing sustainable production strategies. This could involve improving cultivation techniques to enhance the yield of Chloramultilide D in the plant material. Additionally, exploring in vitro production methods, such as plant tissue culture or cell suspension cultures of Chloranthus species, presents a promising avenue for a more controlled and potentially higher-yield production system, independent of geographical and seasonal variations. Research into fermentation-based approaches using engineered microorganisms could also be explored for the biosynthesis of Chloramultilide D or its precursors, aligning with broader efforts in developing sustainable bio-based production processes.
Development of Advanced Synthetic Methodologies for Complex Analogues
Chloramultilide D possesses a complex and intricate molecular architecture, characteristic of dimeric lindenane sesquiterpenoids nih.gov. This structural complexity presents both challenges and opportunities for synthetic chemists. Developing advanced synthetic methodologies is crucial for several reasons: to confirm the structure of the natural product, to enable the production of larger quantities for research, and, importantly, to create complex analogues with potentially improved potency, selectivity, or pharmacokinetic properties.
Future research will focus on developing efficient and stereoselective synthetic routes to access Chloramultilide D and its diverse analogues. This will likely involve the application of modern synthetic techniques, including cascade reactions, organocatalysis, and transition-metal catalysis, to construct the complex ring systems and introduce specific functional groups with high precision. The successful total synthesis of related complex lindenane [4+2] dimers highlights the feasibility of synthesizing compounds in this class nih.gov. The Diels-Alder reaction, known for its power in forming carbon-carbon bonds and controlling stereochemistry, could play a significant role in constructing the core structure of Chloramultilide D analogues chemblink.com. Developing these advanced methodologies will facilitate structure-activity relationship studies and the rational design of novel compounds based on the Chloramultilide D scaffold.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
Achieving a comprehensive understanding of how Chloramultilide D exerts its biological effects necessitates the integration of multi-omics data. Biological processes are complex and involve interactions across multiple molecular layers, including the genome, transcriptome, proteome, and metabolome.
Future research will increasingly utilize multi-omics approaches to gain a holistic view of Chloramultilide D's impact on biological systems. By integrating data from genomics (e.g., identifying genetic factors influencing response), transcriptomics (analyzing gene expression changes), proteomics (studying protein levels and modifications), and metabolomics (profiling metabolic alterations), researchers can build detailed molecular networks and identify key pathways affected by Chloramultilide D treatment. This integrated approach can reveal unexpected interactions and provide a deeper mechanistic understanding than single-omics studies alone. While challenges exist in integrating and analyzing large, heterogeneous multi-omics datasets, advancements in bioinformatics and machine learning are facilitating this process. Applying multi-omics to study Chloramultilide D will be instrumental in fully elucidating its mechanism of action, identifying biomarkers of response, and uncovering potential off-target effects.
Based on the available information, detailed data tables specifically focusing on the future research directions of Chloramultilide D as outlined in sections 10.1-10.4 are not provided in the search results. The information gathered provides a framework of potential research avenues based on the compound's source, related compounds, and general scientific trends in natural product research and biological studies.
Q & A
Q. How can researchers confirm the identity and purity of chloramultilide D in natural product extracts?
Methodological Answer:
- Spectroscopic Analysis : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₃₅H₄₀O₁₁, MW 636.70245) and nuclear magnetic resonance (NMR) spectroscopy to resolve structural details, including stereochemistry .
- Chromatographic Purity : Employ reverse-phase HPLC with UV detection (e.g., at 254 nm) to assess purity. Compare retention times with authentic standards or literature data .
- Reference Standards : Cross-validate using commercially available reference materials (e.g., Catalog No. BCN7102) when possible .
Q. What are the primary biological activities reported for chloramultilide D?
Methodological Answer:
- Anti-Fungal Activity : Demonstrated in cell-free assays using Candida albicans models, with IC₅₀ values derived from dose-response curves .
- Anti-Inflammatory Effects : Assessed via inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in macrophage cell lines .
- OGT Inhibition : Shown to reduce O-GlcNAc transferase activity by 40% at 50 μM in biochemical assays, validated against positive controls like ST045849 .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the molecular targets of chloramultilide D in anti-inflammatory pathways?
Methodological Answer:
- Target Identification : Combine molecular docking (e.g., AutoDock Vina) to predict binding affinities for inflammatory mediators (e.g., NF-κB) with pull-down assays using biotinylated chloramultilide D .
- Transcriptomic Profiling : Perform RNA sequencing (RNA-seq) on treated cells to identify differentially expressed genes linked to inflammation .
- Validation : Use siRNA knockdown or CRISPR-Cas9 gene editing to confirm target relevance .
Q. How should researchers address contradictions in bioactivity data for chloramultilide D across studies?
Methodological Answer:
- Comparative Analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols) between studies. For example, discrepancies in anti-fungal activity may arise from differences in fungal strains or culture media .
- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., chloramultilide B/C) to isolate functional groups responsible for observed bioactivities .
- Meta-Analysis : Use statistical tools (e.g., RevMan) to aggregate data from multiple studies and assess heterogeneity .
Q. What experimental strategies improve reproducibility in chloramultilide D isolation and bioassays?
Methodological Answer:
- Detailed Protocols : Document extraction solvents (e.g., methanol:water ratios), chromatographic columns (e.g., C18), and gradient elution profiles to ensure consistency .
- Positive/Negative Controls : Include known inhibitors (e.g., fluconazole for anti-fungal assays) and vehicle controls to validate assay robustness .
- Environmental Factors : Monitor temperature, humidity, and light exposure during storage, as degradation products may skew bioactivity results .
Q. How can researchers investigate the synergistic effects of chloramultilide D with other bioactive compounds?
Methodological Answer:
- Combination Index (CI) : Use the Chou-Talalay method to calculate CI values for chloramultilide D paired with standard therapeutics (e.g., amphotericin B). A CI < 1 indicates synergy .
- Mechanistic Complementarity : Pair chloramultilide D (OGT inhibitor) with compounds targeting related pathways (e.g., glycolysis inhibitors) to enhance efficacy .
Q. What methodologies are suitable for studying chloramultilide D’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate chloramultilide D at 40°C/75% relative humidity for 1–3 months, analyzing degradation via LC-MS .
- pH-Dependent Stability : Use buffer systems (pH 1–10) to simulate gastrointestinal or physiological conditions, monitoring structural integrity via NMR .
Guidance for Data Interpretation and Reporting
- Statistical Rigor : Report absolute numerical data (e.g., raw inhibition percentages) alongside derived values (e.g., IC₅₀) to enable independent verification .
- Limitations : Explicitly state constraints, such as the lack of in vivo toxicity data or limited solubility in aqueous buffers .
- Future Directions : Propose studies on chloramultilide D’s pharmacokinetics or its role in epigenetic modulation via O-GlcNAcylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
